molecular formula C15H18INO5 B13432094 Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

Cat. No.: B13432094
M. Wt: 419.21 g/mol
InChI Key: CPVPFBYRIQSCEZ-UHFFFAOYSA-N
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Description

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is an organic compound with a complex structure that includes aromatic rings, ester groups, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 3-iodo-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate then reacts with the aniline derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of the corresponding deiodinated compound.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is unique due to the presence of the iodine atom and the methoxy group on the aromatic ring. These functional groups confer specific reactivity and potential biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C15H18INO5

Molecular Weight

419.21 g/mol

IUPAC Name

diethyl 2-[(3-iodo-4-methoxyanilino)methylidene]propanedioate

InChI

InChI=1S/C15H18INO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-10-6-7-13(20-3)12(16)8-10/h6-9,17H,4-5H2,1-3H3

InChI Key

CPVPFBYRIQSCEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)I)C(=O)OCC

Origin of Product

United States

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